Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate
Executive Summary
In modern drug discovery, chiral morpholine derivatives serve as critical structural motifs for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a highly specialized, Boc-protected chiral building block frequently utilized in the synthesis of advanced kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical nuances, high-resolution mass spectrometry (HRMS) validation protocols, and field-proven synthetic workflows.
Structural and Physicochemical Profiling
Understanding the exact mass and molecular weight of a synthetic intermediate is not merely a bookkeeping exercise; it is the foundation of analytical validation.
While the molecular weight (215.29 g/mol ) represents a weighted average of naturally occurring isotopes (useful for bulk stoichiometric calculations), the exact mass (215.1521 Da) is calculated using the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). In HRMS, exact mass is critical because it allows scientists to calculate the mass defect—the slight mass difference caused by nuclear binding energy—thereby differentiating the target compound from isobaric impurities that share the same nominal mass[1].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl (3S)-3,5-dimethylmorpholine-4-carboxylate |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight (Average) | 215.29 g/mol |
| Monoisotopic Exact Mass | 215.1521 Da |
| [M+H]⁺ Exact Mass (ESI+) | 216.1594 Da |
| CAS Registry Number | 1542268-30-3[2] |
| Physical State | Liquid / Viscous Oil |
Stereochemical Complexity & Isomeric Control
The morpholine ring of this compound contains two chiral centers at the C3 and C5 positions. The nomenclature "(3S)" explicitly fixes the spatial orientation of the C3 methyl group. However, depending on the upstream synthetic route, the C5 methyl group can be oriented cis or trans relative to the C3 group.
Causality in Drug Design: Why does this stereochemistry matter? In the development of targeted therapeutics, such as3[3], the exact stereochemical vector of these methyl groups dictates the conformational rigidity of the morpholine ring. A (3S,5S) trans-configuration will present a vastly different binding vector within the ATP-binding pocket of a kinase compared to a cis-meso configuration, directly impacting the drug's binding affinity and off-target selectivity[3].
High-Resolution Mass Spectrometry (HRMS) Validation Protocol
To ensure the structural integrity of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate before downstream coupling, HRMS validation is mandatory. The following protocol is designed as a self-validating system to eliminate false positives caused by instrumental drift.
Step-by-Step LC-HRMS Methodology
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Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 MeOH:H₂O matrix containing 0.1% Formic Acid.
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Internal Calibration: Spike the sample matrix with a known internal calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ 556.2771 Da).
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Causality: Internal calibration continuously corrects the mass axis during the acquisition. This ensures that any measured mass error (<5 ppm) is a true reflection of the molecule's elemental composition, rather than a systematic quadrupole or time-of-flight (TOF) drift[1].
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Ionization (ESI+): Introduce the sample into the Electrospray Ionization source. The 0.1% formic acid environment forces the protonation of the carbamate/amine system, generating the [M+H]⁺ ion at a theoretical m/z of 216.1594 [4].
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Mass Analysis: Scan the m/z range using an Orbitrap or Q-TOF mass analyzer configured to a minimum resolving power of 30,000 (FWHM)[5].
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Data Processing: Extract the ion chromatogram for m/z 216.1594. Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.
Figure 1: Self-validating HRMS workflow for exact mass confirmation of the Boc-protected intermediate.
Synthetic Utility and Deprotection Dynamics
The tert-butyloxycarbonyl (Boc) group is an industry-standard protecting group due to its robust stability against catalytic hydrogenation and nucleophilic attack, as detailed in 6[6]. To utilize the morpholine nitrogen in downstream Buchwald-Hartwig cross-couplings or SNAr reactions, the Boc group must be cleanly cleaved.
Optimized Acidic Cleavage Protocol
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Reagent Preparation: Prepare a fresh solution of 20% (v/v) Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM)[7].
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Reaction Initiation: Cool the reaction vessel containing (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate to 0 °C under an inert nitrogen atmosphere. Slowly add 10 volumes of the TFA/DCM solution.
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Propagation & Causality: Remove the ice bath and allow the reaction to warm to room temperature.
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Mechanistic Causality: The strongly acidic environment protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation. The use of non-aqueous DCM stabilizes this intermediate and prevents aqueous side reactions. The cation rapidly eliminates a proton to form isobutylene gas and carbon dioxide[6]. Because these byproducts are highly volatile, they escape the reaction matrix, inherently driving the reaction to 100% completion via Le Chatelier's principle.
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Monitoring: Monitor the reaction via LC-MS. The protocol is complete when the exact mass peak of the starting material (m/z 216.1594) is entirely replaced by the free amine peak (Theoretical [M+H]⁺ m/z: 116.1070 ).
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Workup: Concentrate the mixture under reduced pressure to strip away the DCM and excess TFA. Neutralize the resulting TFA-amine salt with a basic ion-exchange resin or saturated aqueous NaHCO₃, followed by organic extraction to yield the free (3S)-3,5-dimethylmorpholine.
Figure 2: Synthetic workflow from Boc-deprotection to final API cross-coupling.
References
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Title: (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate | 1542268-30-3 Source: ChemicalBook URL: 2
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Title: WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors Source: Google Patents / WIPO URL: 3
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Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL: 6
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Title: High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: Journal of Chemical Education (ACS Publications) URL: 4
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Title: Present and Future Applications of High Resolution Mass Spectrometry in the Clinic Source: PMC (National Institutes of Health) URL: 1
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Title: CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances Source: Europa.eu (European Commission) URL: 5
Sources
- 1. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate | 1542268-30-3 [m.chemicalbook.com]
- 3. WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 6. wiley.com [wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
